molecular formula C12H15ClN2O3 B1406580 Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate CAS No. 1631735-27-7

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

Cat. No.: B1406580
CAS No.: 1631735-27-7
M. Wt: 270.71 g/mol
InChI Key: JRXAEOUYAZRQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and an acetamido group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-chlorobenzoic acid and methyl acetoacetate.

    Formation of Intermediate: The 5-amino-2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with methyl acetoacetate in the presence of a base such as triethylamine to form the intermediate compound.

    Final Product Formation: The intermediate compound undergoes cyclization and subsequent methylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The amino and acetamido groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: shares structural similarities with compounds such as:

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-acetamido-3-(5-amino-2-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)15-11(12(17)18-2)6-8-5-9(14)3-4-10(8)13/h3-5,11H,6,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXAEOUYAZRQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
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Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

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